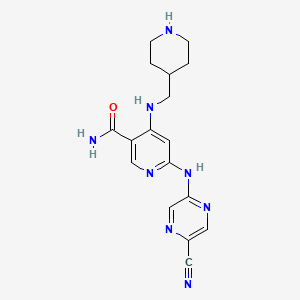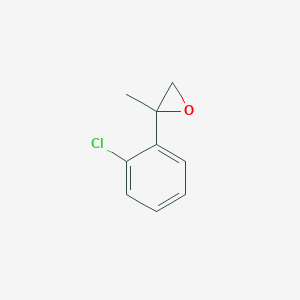![molecular formula C13H8ClF3N2O3 B12340298 3-Chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340298.png)
3-Chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a methoxy group, and a carboxylic acid group attached to a bipyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylation reaction, often involving reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.
Chlorination: The chlorine atom is introduced through a chlorination reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium methoxide, sodium hydride, and various halogenating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carbonitrile: Similar structure but with a carbonitrile group instead of a carboxylic acid group.
3-Chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-4-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.
Methyl 3-chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid group.
Uniqueness
The presence of the carboxylic acid group in 3-Chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid imparts unique properties, such as increased acidity and the ability to form salts and esters. This makes it particularly useful in applications requiring specific pH conditions or the formation of stable derivatives.
Propriétés
Formule moléculaire |
C13H8ClF3N2O3 |
|---|---|
Poids moléculaire |
332.66 g/mol |
Nom IUPAC |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H8ClF3N2O3/c1-22-11-8(12(20)21)2-6(4-19-11)10-9(14)3-7(5-18-10)13(15,16)17/h2-5H,1H3,(H,20,21) |
Clé InChI |
AOOSPGPDJSCABG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


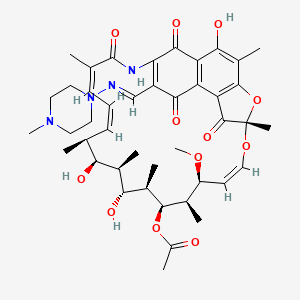
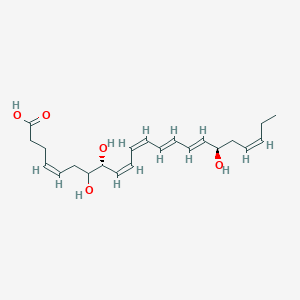
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Butanesulfonamide](/img/structure/B12340239.png)
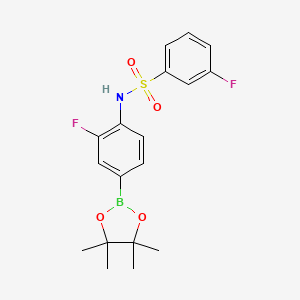

![(Z)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12340251.png)
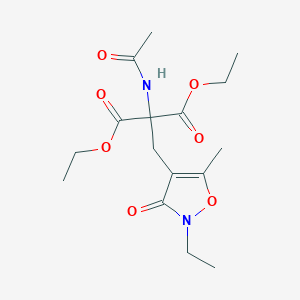
![[(3Z,10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12340260.png)
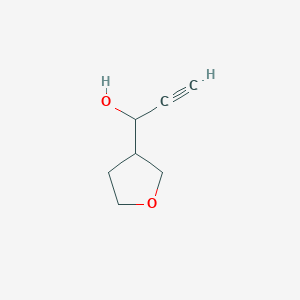
![[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium](/img/structure/B12340272.png)
![2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-](/img/structure/B12340276.png)
